molecular formula C21H23ClFNO2 B589382 4-Defluoro-2-fluoro Haloperidol-d4 CAS No. 1795021-11-2

4-Defluoro-2-fluoro Haloperidol-d4

Cat. No.: B589382
CAS No.: 1795021-11-2
M. Wt: 379.893
InChI Key: URVMQMKGIVIILI-ULDPCNCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Defluoro-2-fluoro Haloperidol-d4 is a deuterated analogue of Haloperidol, a well-known antipsychotic medication. This compound is used primarily in scientific research as a reference standard for analytical purposes. The deuterium atoms in its structure make it particularly useful in mass spectrometry studies, allowing for precise and accurate data analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Defluoro-2-fluoro Haloperidol-d4 typically involves the selective fluorination and deuteration of Haloperidol. The process begins with the halogenation of Haloperidol to introduce fluorine atoms at specific positions. This is followed by the incorporation of deuterium atoms through a series of chemical reactions. The reaction conditions often involve the use of fluorinating agents such as Selectfluor and deuterating agents like deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Defluoro-2-fluoro Haloperidol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogues with altered hydrogen content. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

4-Defluoro-2-fluoro Haloperidol-d4 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Defluoro-2-fluoro Haloperidol-d4 is similar to that of Haloperidol. It primarily acts as a dopamine receptor antagonist, blocking the dopamine D2 receptors in the brain. This action helps to alleviate symptoms of psychotic disorders by reducing the overactivity of dopamine pathways. Additionally, it may interact with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic effects .

Comparison with Similar Compounds

4-Defluoro-2-fluoro Haloperidol-d4 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterated structure, which enhances its stability and allows for precise analytical measurements in scientific research .

Properties

IUPAC Name

4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO2/c22-17-9-7-16(8-10-17)21(26)11-14-24(15-12-21)13-3-6-20(25)18-4-1-2-5-19(18)23/h1-2,4-5,7-10,26H,3,6,11-15H2/i7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVMQMKGIVIILI-ULDPCNCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=CC=C3F)O)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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